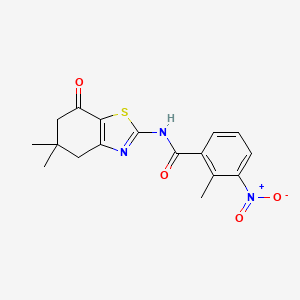
N-(2,6-dimethylphenyl)-N~2~-(2-hydroxyethyl)asparagine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-dimethylphenyl)-N~2~-(2-hydroxyethyl)asparagine is an organic compound that belongs to the class of asparagine derivatives This compound is characterized by the presence of a 2,6-dimethylphenyl group and a 2-hydroxyethyl group attached to the asparagine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-N~2~-(2-hydroxyethyl)asparagine typically involves the reaction of 2,6-dimethylphenylamine with asparagine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Commonly used catalysts include transition metal complexes and organic bases. The reaction is usually performed in an organic solvent such as dichloromethane or toluene at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increased yield. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,6-dimethylphenyl)-N~2~-(2-hydroxyethyl)asparagine undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) and lithium aluminum hydride (LiAlH~4~) are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br~2~) and nitric acid (HNO~3~).
Major Products Formed
Oxidation: Formation of N-(2,6-dimethylphenyl)-N~2~-(2-oxoethyl)asparagine.
Reduction: Regeneration of this compound.
Substitution: Formation of substituted derivatives such as N-(2,6-dimethyl-4-bromophenyl)-N~2~-(2-hydroxyethyl)asparagine.
Wissenschaftliche Forschungsanwendungen
N-(2,6-dimethylphenyl)-N~2~-(2-hydroxyethyl)asparagine has found applications in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(2,6-dimethylphenyl)-N~2~-(2-hydroxyethyl)asparagine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The hydroxyl group plays a crucial role in forming hydrogen bonds with target molecules, while the phenyl group contributes to hydrophobic interactions. These interactions can modulate various biochemical pathways, leading to the observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2,6-dimethylphenyl)asparagine
- N-(2-hydroxyethyl)asparagine
- N-(2,6-dimethylphenyl)-N~2~-(2-methoxyethyl)asparagine
Uniqueness
N-(2,6-dimethylphenyl)-N~2~-(2-hydroxyethyl)asparagine stands out due to the presence of both the 2,6-dimethylphenyl and 2-hydroxyethyl groups. This unique combination imparts distinct chemical properties, such as enhanced solubility and reactivity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C14H20N2O4 |
|---|---|
Molekulargewicht |
280.32 g/mol |
IUPAC-Name |
4-(2,6-dimethylanilino)-2-(2-hydroxyethylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C14H20N2O4/c1-9-4-3-5-10(2)13(9)16-12(18)8-11(14(19)20)15-6-7-17/h3-5,11,15,17H,6-8H2,1-2H3,(H,16,18)(H,19,20) |
InChI-Schlüssel |
AYBIQBVTXJQEGK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CC(C(=O)O)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-[N-(4-methylphenyl)4-methoxybenzenesulfonamido]acetamide](/img/structure/B11619688.png)
![N-(3-chlorophenyl)-2-({3-cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetamide](/img/structure/B11619702.png)
![2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11619703.png)
![methyl (2E)-2-(1,3-benzodioxol-5-ylmethylene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11619711.png)
![N-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}-4-nitrobenzamide](/img/structure/B11619716.png)
![(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11619719.png)
![2-({[1-(1H-indol-3-yl)propan-2-yl]carbamoyl}oxy)-N,N,N-trimethylethanaminium](/img/structure/B11619721.png)
![1-[3-(furan-2-yl)-1-hydroxy-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one](/img/structure/B11619729.png)
![2-{3-[(4,6-dioxo-1,3-diphenyl-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11619736.png)
![N-(3-methylphenyl)-N-[(1E)-2-(4,4,5,5-tetramethyl-1,3-dioxolan-2-ylidene)ethylidene]amine](/img/structure/B11619737.png)
![(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11619738.png)
![9-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11619740.png)

![3-{(Z)-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11619771.png)
